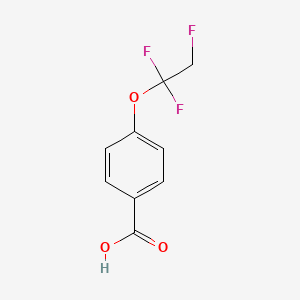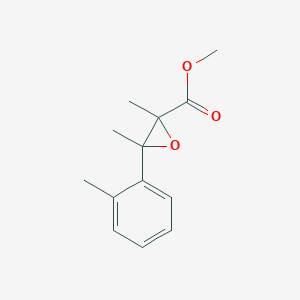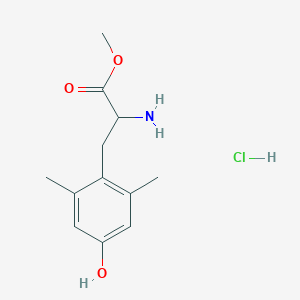
3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3-methoxycyclohexanol with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reacting with an amine would yield a sulfonamide derivative .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride involves the formation of a covalent bond between the sulfonyl chloride group and a nucleophilic site on the target molecule. This reaction typically proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .
The molecular targets and pathways involved depend on the specific application. For example, in biological systems, the compound may target amino groups on proteins or peptides, leading to the formation of sulfonamide linkages .
Comparaison Avec Des Composés Similaires
3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a smaller molecular structure.
Benzenesulfonyl chloride: A more aromatic sulfonyl chloride that is commonly used in organic synthesis.
Tosyl chloride (p-toluenesulfonyl chloride): Another aromatic sulfonyl chloride with a toluene group.
The uniqueness of this compound lies in its combination of a cyclohexyl ring and a methoxy group, which provides a unique blend of reactivity and selectivity .
Propriétés
Formule moléculaire |
C10H19ClO4S |
|---|---|
Poids moléculaire |
270.77 g/mol |
Nom IUPAC |
3-(3-methoxycyclohexyl)oxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c1-14-9-4-2-5-10(8-9)15-6-3-7-16(11,12)13/h9-10H,2-8H2,1H3 |
Clé InChI |
CAGYWWNKCYYYGQ-UHFFFAOYSA-N |
SMILES canonique |
COC1CCCC(C1)OCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13638592.png)

![5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine](/img/structure/B13638597.png)
![tert-butyl 5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13638599.png)


![5'-Fluorospiro[cyclobutane-1,3'-indoline]](/img/structure/B13638612.png)

![potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13638622.png)
![2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13638630.png)


